4-chloro-3-{5-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid
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Overview
Description
4-chloro-3-{5-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid is a complex organic compound that features a chlorinated benzoic acid core linked to a furan ring and an imidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-{5-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using more stable and readily available reagents, optimizing reaction conditions such as temperature and solvent, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-{5-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazolidinone moiety can be reduced to form corresponding amines.
Substitution: The chlorine atom on the benzoic acid ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-chloro-3-{5-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-chloro-3-{5-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-{5-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid
- 4-chloro-3-{5-[(E)-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid
Uniqueness
4-chloro-3-{5-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl}benzoic acid is unique due to the specific positioning of the chlorine atom and the ethyl group on the imidazolidinone moiety. These structural features can influence its reactivity and interaction with biological targets, making it distinct from similar compounds .
Properties
Molecular Formula |
C17H13ClN2O5 |
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Molecular Weight |
360.7 g/mol |
IUPAC Name |
4-chloro-3-[5-[(E)-(1-ethyl-2,5-dioxoimidazolidin-4-ylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C17H13ClN2O5/c1-2-20-15(21)13(19-17(20)24)8-10-4-6-14(25-10)11-7-9(16(22)23)3-5-12(11)18/h3-8H,2H2,1H3,(H,19,24)(H,22,23)/b13-8+ |
InChI Key |
ZLWGRCJCHDRNKV-MDWZMJQESA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=C(O2)C3=C(C=CC(=C3)C(=O)O)Cl)/NC1=O |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)C(=O)O)Cl)NC1=O |
Origin of Product |
United States |
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